molecular formula C8H9BrO B151461 (3-Bromo-4-methylphenyl)methanol CAS No. 68120-35-4

(3-Bromo-4-methylphenyl)methanol

Cat. No. B151461
Key on ui cas rn: 68120-35-4
M. Wt: 201.06 g/mol
InChI Key: ZRBDUKUJADUIEO-UHFFFAOYSA-N
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Patent
US08268822B2

Procedure details

(3-bromo-4-methylphenyl)methanol was oxidized as follows: To the primary alcohol (15 mmol) in methylene chloride (30 mL) was added 10 equivalents of activated manganese oxide (IV). The mixture was stirred at room temperature for 24 hours, the filtered through a bed of celite. Removal of the solvent left a yellow solid. Product was used crude in next step without further purification. The yield was 89%. 1H NMR (Varian 300 MHz CDCl3, shifts relative to the solvent peak at 7.24 ppm) δ 9.8 (s, 1H) 8.0 (s, 1H) 7.7 (d, 1H), 7.2 (d, 1H), 2.3 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
primary alcohol
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8]>C(Cl)Cl.[O-2].[Mn+2]>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH3:8])[CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1C)CO
Step Two
Name
primary alcohol
Quantity
15 mmol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left a yellow solid
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C=C(C=O)C=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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